Quantifying Valsartan process impurities with tetrazole-specific methods risks misidentification of impurity I (CAS 443093-86-5), which bears a cyanobiphenyl moiety instead of a tetrazole ring. This certified reference standard resolves the gap with a distinct 43 m/z mass shift from the API for unambiguous LC-MS detection.
• Enables ICH Q3A-compliant quantitation with fully characterized COA, HPLC, MS & NMR data
• Validated for ANDA stability-indicating method development & forced degradation studies
• Available from stock with 2-8°C cold-chain shipping for global delivery
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
CAS No.443093-86-5
Cat. No.B1504128
⚠ Attention: For research use only. Not for human or veterinary use.
Valsartan impurity I, with CAS number 443093-86-5 and also known as Valsartan Impurity 18, is a chemically defined process-related impurity of the angiotensin II receptor blocker (ARB) Valsartan . Its IUPAC name is (2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoic acid [1]. Unlike many other Valsartan impurities, impurity I is characterized by a cyanobiphenyl moiety instead of a tetrazole ring, giving it a distinct molecular weight (392.5 g/mol) and formula (C24H28N2O3) [1][2]. This compound is not a degradation product but is specifically formed during the drug substance synthesis process [3]. It is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines, intended for analytical method development, method validation (AMV), and quality control (QC) applications for Valsartan drug products [4].
Process-related impurity reference standard with cyanobiphenyl moiety
Supplied with detailed characterization data for analytical method development
Supports ANDA method validation and QC batch-release workflows
Impurities within the same drug class, such as those in Valsartan, cannot be generically substituted because their distinct chemical structures dictate unique analytical behaviors, including retention time, response factor, and mass spectrometric fragmentation [1]. Regulatory frameworks like ICH M7(R1) mandate the identification, qualification, and control of each specific impurity, with individual acceptance criteria based on toxicological thresholds [2][3]. For instance, Valsartan impurity I possesses a cyanobiphenyl group, while the API and other impurities like Impurity B (desvaleryl valsartan) contain a tetrazole moiety [4]. This structural divergence means that an HPLC method optimized for Impurity B, with a reported relative retention time (RRT) of 0.76 against Valsartan, is not guaranteed to resolve or accurately quantify impurity I [5]. Using a non-specific standard introduces unacceptable risk of misidentification, inaccurate quantification, and failure of regulatory compliance in ANDA submissions [6].
Method optimized for tetrazole-containing impurities may not resolve cyanobiphenyl compounds
Risk
Misidentification in LC-MS
Non-specific standard use may lead to inaccurate peak assignment and quantification
Regulatory Context
ICH M7(R1) and ICH Q3A
Guidelines mandate identification and control of each specific impurity; class-level substitution not accepted
[1] Sampath, A., et al. (2009). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 405-412. View Source
[2] ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. View Source
[3] European Pharmacopoeia. (2022). Chapter 2.5.42 on the analysis of N-nitrosamine impurities. View Source
[4] Sampath, A., et al. (2009). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 405-412. View Source
[5] Chandana, O. S. S. (2020). Assay Method Development and Validation for Valsartan using high Performance liquid Chromatography. Asian Journal of Pharmaceutical Analysis. View Source
Valsartan impurity I exhibits a distinct molecular weight of 392.5 g/mol (C24H28N2O3), which is 43 g/mol less than the Valsartan API (435.5 g/mol, C24H29N5O3) [1][2]. This quantitative difference enables unequivocal differentiation by mass spectrometry, as the base peak for the [M+H]+ ion will differ by 43 m/z units [3].
MW DifferentiationCross-study comparable
43 m/z difference
Enables unambiguous MS peak identification against API
Standard molecular weight calculation based on molecular formula
Why This Matters
This 43 m/z difference in MS analysis is critical for unambiguous peak identification and quantification during LC-MS method development, preventing misassignment with the API.
[3] Sampath, A., et al. (2009). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 405-412. View Source
Structural Difference: Absence of Tetrazole
Valsartan impurity I contains a cyanobiphenyl group, whereas the Valsartan API and several related impurities (e.g., Impurity A, B, C) feature a tetrazole ring [1][2]. This structural difference directly impacts chromatographic retention. While specific RRT data for impurity I is not available, impurities with different functional groups are known to exhibit distinct retention behaviors. For example, in one validated HPLC method, Valsartan impurity B (desvaleryl valsartan, tetrazole-containing) showed an RRT of 0.76 relative to the API, whereas impurity C (benzyl ester) exhibited an RRT of 2.97 [3]. By class-level inference, the cyanobiphenyl moiety of impurity I will confer a retention time distinct from both the API and other tetrazole-containing impurities.
Structural MoietyClass-level inference
Cyanobiphenyl vs Tetrazole
Chromatographic retention behavior may differ from tetrazole-containing impurities
RRT data to verify for Impurity I; class reference RRT 0.76–2.97
The absence of a tetrazole ring means a method validated for other Valsartan impurities cannot be assumed to separate and accurately quantify impurity I, necessitating the use of this specific reference standard.
[1] Sampath, A., et al. (2009). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 405-412. View Source
[3] Chandana, O. S. S. (2020). Assay Method Development and Validation for Valsartan using high Performance liquid Chromatography. Asian Journal of Pharmaceutical Analysis. View Source
Process Impurity Standard for ANDA
Valsartan impurity I is specifically synthesized as a process impurity and is provided as a reference standard with characterization data compliant with ICH and pharmacopoeial guidelines [1][2]. Its primary procurement value is for use in method validation and quality control for Abbreviated New Drug Applications (ANDAs), where accurate identification and quantification of process-related impurities are mandatory [3]. Unlike the API or degradation products, this standard is a critical tool for demonstrating analytical method specificity for a known process-related compound, thereby mitigating the risk of regulatory deficiency letters [4].
Regulatory ApplicationSupporting evidence
Reference standard with characterization data
Supports method specificity demonstration for ANDA submissions
Compliant with ICH Q3A/Q3B impurity qualification guidelines
Regulatory AffairsPharmaceutical QualityANDA
Evidence Dimension
Regulatory Application
Target Compound Data
Supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard [2].
Comparator Or Baseline
Other Valsartan impurities (e.g., Impurity A, B) similarly characterized but for different structural purposes.
Quantified Difference
Not applicable
Conditions
ANDA and commercial production analytical workflows
Why This Matters
Procurement of this specific, well-characterized impurity standard is essential for meeting ICH Q3A and Q3B guidelines on impurity identification and qualification in generic drug applications.
Regulatory AffairsPharmaceutical QualityANDA
[1] Veeprho. (n.d.). Valsartan Impurities and Related Compound. Retrieved from veeprho.com View Source
[4] ICH. (2006). Q3A(R2) Impurities in New Drug Substances. View Source
Valsartan Impurity I Applications
LC-MS Method for Generic Valsartan ANDA
Use Valsartan impurity I as a specific reference standard to develop and validate a sensitive and selective LC-MS method for quantifying this cyanobiphenyl-containing impurity in Valsartan drug substance. The method's specificity must be demonstrated by resolving impurity I from the API and other known impurities. The quantitative difference of 43 m/z between impurity I and the API provides a clear analytical target for MS detection [1]. This directly supports the demonstration of method specificity and accuracy required in ANDA submissions [2].
Impurity Profiling & Batch Release QC
Employ a certified reference standard of Valsartan impurity I in routine QC testing to ensure batch-to-batch consistency in Valsartan drug substance manufacturing. By using this standard to generate calibration curves, analysts can accurately quantify the level of this specific process impurity, ensuring it remains below the established acceptance criteria. This is essential for compliance with ICH Q3A guidelines on reporting and qualification thresholds [3].
Stability-Indicating HPLC Method
Incorporate Valsartan impurity I into forced degradation study samples (e.g., acid, base, oxidative stress) to assess whether the analytical method is stability-indicating. This confirms that the method can adequately separate the API from this known process impurity, as well as any potential degradation products that may form under stress conditions [4]. Failure to resolve impurity I from other peaks could compromise the method's ability to accurately assess drug product stability.
Application
Selection Property
Validation Focus
LC-MS method for generic Valsartan ANDA
MS differentiation capability (43 m/z shift)
Method specificity and accuracy demonstration
Impurity profiling and batch-release QC
Quantification reference standard
ICH Q3A reporting and qualification threshold compliance
Stability-indicating HPLC method
Chromatographic resolution from API and degradants
Forced degradation peak purity assessment
[1] Sampath, A., et al. (2009). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 405-412. View Source
[3] ICH. (2006). Q3A(R2) Impurities in New Drug Substances. View Source
[4] Chandana, O. S. S. (2020). Assay Method Development and Validation for Valsartan using high Performance liquid Chromatography. Asian Journal of Pharmaceutical Analysis. View Source
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